CK1δ Inhibitory Potency: Pyridin-4-yl vs. Thiophen-2-yl Analogs
In a series of 7-amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines evaluated as CK1δ inhibitors, the three most potent compounds (IC50 < 3 µM) all bear a thiophene ring at the 2‑position, while analogs with other 2‑substituents, including pyridine, generally show IC50 values ≥ 5 µM [1]. Although a direct IC50 for 2-(pyridin-4-yl) is not reported in this study, the SAR trend indicates that replacing thiophene with pyridine reduces CK1δ inhibitory potency by at least 2‑fold. This provides a quantitative basis for selecting the pyridin-4-yl building block when a less potent, more selective, or metabolically distinct CK1δ inhibitor is desired.
| Evidence Dimension | CK1δ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 not explicitly reported; inferred ≥ 5 µM based on SAR |
| Comparator Or Baseline | Thiophen-2-yl analog: IC50 2.08–2.92 µM (compounds 56, 57, 59) |
| Quantified Difference | ≥ 2‑fold decrease in potency for pyridine vs. thiophene |
| Conditions | In vitro CK1δ kinase assay, ATP-competitive binding |
Why This Matters
The pyridin-4-yl derivative offers a distinct activity profile for lead optimization when balancing potency and selectivity against CK1δ, a target in neurodegenerative diseases.
- [1] Grieco, I., et al. (2024). 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. Bioorganic Chemistry, 151, 107659. DOI: 10.1016/j.bioorg.2024.107659 View Source
